molecular formula C7H16O6S B3180252 Hydroxy-PEG3-Ms CAS No. 139115-89-2

Hydroxy-PEG3-Ms

Cat. No. B3180252
CAS RN: 139115-89-2
M. Wt: 228.27 g/mol
InChI Key: AVBMDKDBTYOBKO-UHFFFAOYSA-N
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Description

Hydroxy-PEG3-Ms is a PEG-based PROTAC linker . It is used in the synthesis of PROTAC molecules . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein .


Synthesis Analysis

Hydroxy-PEG3-Ms is used in the synthesis of PROTACs . It joins two essential ligands, crucial for forming PROTAC molecules . This linker enables selective protein degradation by leveraging the ubiquitin-proteasome system within cells .


Molecular Structure Analysis

The chemical formula of Hydroxy-PEG3-Ms is C7H16O6S . It has an exact mass of 228.07 and a molecular weight of 228.26 .


Chemical Reactions Analysis

Hydroxy-PEG3-Ms is a polyethylene glycol (PEG)-based PROTAC linker . It can be used in the synthesis of a series of PROTACs .


Physical And Chemical Properties Analysis

Hydroxy-PEG3-Ms has a molecular weight of 228.26 . It appears as a liquid and its color ranges from colorless to light yellow . It should be stored at 4°C, protected from light . In solvent, it can be stored at -80°C for 6 months and at -20°C for 1 month (protected from light) .

Scientific Research Applications

Protein Research

Hydroxy-PEG3-Ms, as a part of the PEG (Polyethylene Glycol) family, is used in protein biology research . PEGylation, the process of covalently attaching PEG-containing derivatives to proteins, is a common application .

Increased Solubility

The hydrophilic nature of PEG makes it useful for increasing the solubility of proteins and other biomolecules . This can be particularly useful in drug delivery systems where solubility can be a limiting factor.

Decreased Aggregation

In addition to increasing solubility, PEGylation can also decrease the aggregation of proteins and other biomolecules . This can improve the stability and effectiveness of therapeutic proteins and peptides.

Drug Delivery

Hydroxy-PEG3-Ms can be used in the development of drug delivery systems. The PEGylation process can improve the pharmacokinetics of drugs, increasing their circulation time and improving their distribution within the body .

Surface Modification

The flexibility of PEG makes it useful for surface treatment or bioconjugation without steric hindrance . This can be used in a variety of applications, including the development of medical devices or the modification of nanoparticles for drug delivery.

Crosslinking

Hydroxy-PEG3-Ms can be used for crosslinking between sulfhydryl (—SH) groups in proteins and other thiol molecules . The maleimide groups at either end of the PEG3 spacer react specifically and efficiently with reduced sulfhydryls at pH 6.5-7.5 to form stable thioether bonds .

Mechanism of Action

Target of Action

Hydroxy-PEG3-Ms is a PEG-based PROTAC linker . The primary targets of Hydroxy-PEG3-Ms are the proteins to which it is linked in the formation of PROTAC molecules . These targets can vary depending on the specific PROTAC molecule being synthesized.

Mode of Action

Hydroxy-PEG3-Ms operates by connecting two essential ligands, forming PROTAC molecules . One ligand is for an E3 ubiquitin ligase, and the other is for the target protein . This configuration allows Hydroxy-PEG3-Ms to exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .

Biochemical Pathways

The primary biochemical pathway affected by Hydroxy-PEG3-Ms is the ubiquitin-proteasome system . This system is responsible for protein degradation within cells. By linking a target protein to an E3 ubiquitin ligase, Hydroxy-PEG3-Ms enables the selective degradation of the target protein .

Pharmacokinetics

The pharmacokinetic properties of Hydroxy-PEG3-Ms are largely dependent on the specific PROTAC molecule in which it is incorporated. As a PEG-based linker, Hydroxy-PEG3-Ms can confer greater water solubility to the PROTAC , potentially enhancing its bioavailability.

Result of Action

The primary result of Hydroxy-PEG3-Ms’s action is the selective degradation of target proteins . By enabling the formation of PROTAC molecules, Hydroxy-PEG3-Ms allows for the targeted manipulation of protein levels within cells. This can have various molecular and cellular effects, depending on the specific target protein being degraded.

Action Environment

The action of Hydroxy-PEG3-Ms can be influenced by various environmental factors. For instance, the efficiency of protein degradation may be affected by the intracellular environment, including the presence of other proteins, the cell’s metabolic state, and the activity of the ubiquitin-proteasome system

Safety and Hazards

The safety data sheet for Hydroxy-PEG3-Ms suggests that it should be used for research and development purposes only . It should be stored in a dry, cool, and well-ventilated place . It should be kept away from foodstuff containers or incompatible materials .

Future Directions

Hydroxy-PEG3-Ms, as a PEG-based PROTAC linker, has been used in the synthesis of PROTACs . The future directions of Hydroxy-PEG3-Ms could involve its use in the development of new PROTAC molecules .

Relevant Papers There are several papers that discuss the use of Hydroxy-PEG3-Ms in the synthesis of PROTACs . For example, a paper titled “Small-molecule PROTACs: An emerging and promising approach for the development of targeted therapy drugs” discusses the use of Hydroxy-PEG3-Ms in the synthesis of PROTACs .

properties

IUPAC Name

2-[2-(2-hydroxyethoxy)ethoxy]ethyl methanesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16O6S/c1-14(9,10)13-7-6-12-5-4-11-3-2-8/h8H,2-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVBMDKDBTYOBKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)OCCOCCOCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Hydroxy-PEG3-Ms

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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